2,2,4-Trimethylheptane

Description

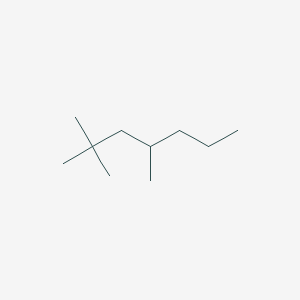

Structure

3D Structure

Properties

IUPAC Name |

2,2,4-trimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-6-7-9(2)8-10(3,4)5/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYGOARYARWJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871234 | |

| Record name | 2,2,4-Trimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14720-74-2 | |

| Record name | 2,2,4-Trimethylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14720-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 2,2,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4-Trimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2,4-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-Trimethylheptane is a branched-chain alkane with the chemical formula C10H22.[1][2][3][4] As a member of the decane (B31447) isomer group, it is a volatile and flammable organic compound.[5] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and a discussion of its known applications and safety considerations. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who may encounter or utilize this compound in their work.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and physical processes.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C10H22 | [1][2][3][4][6][7] |

| Molecular Weight | 142.28 g/mol | [1][2][3][6][7][8][9] |

| Appearance | Colorless liquid | [5] |

| Odor | Strong, characteristic odor | [1][2] |

| Boiling Point | 148.15 °C (at 760 mmHg) | [1][6] |

| Melting Point | -53.99 °C | [1][7] |

| Density | 0.7275 g/cm³ at 20 °C | [1][6] |

| Refractive Index | 1.4069 | [7] |

| Vapor Pressure | 5.167 mmHg at 25 °C (estimated) | [10] |

| Flash Point | 37.2 °C (99.0 °F) (estimated) | [7][10] |

| Solubility in Water | 1.118 mg/L at 25 °C (estimated) | [10] |

| logP (Octanol/Water Partition Coefficient) | 5.392 (estimated) | [10] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Registry Number | 14720-74-2 | [1][2][3][4][6][8] |

| IUPAC Name | This compound | [8][11] |

| SMILES | CCCC(C)CC(C)(C)C | [2][6][7][8][9][11] |

| InChI | InChI=1S/C10H22/c1-6-7-9(2)8-10(3,4)5/h9H,6-8H2,1-5H3 | [3][4][6][8][9][11] |

| InChIKey | IIYGOARYARWJBO-UHFFFAOYSA-N | [3][4][6][8][9][11] |

Experimental Protocols

Accurate determination of the chemical and physical properties of a compound is fundamental to its application in research and development. The following sections detail the methodologies for measuring the key properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.

Methodology:

-

A small amount of the this compound sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube assembly is attached to a thermometer.

-

The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution via convection currents.

-

As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the sample, which will be observed as a steady stream of bubbles.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid sample is drawn back into the capillary tube is recorded as the boiling point.

Determination of Density (Hydrometer Method - ASTM D1298)

The density of a liquid is its mass per unit volume. The ASTM D1298 standard test method is a widely used laboratory procedure for determining the density of petroleum products like this compound using a hydrometer.[1][2][3][12][13]

Methodology:

-

The this compound sample is brought to a specified temperature, and a portion is transferred to a hydrometer cylinder of a similar temperature.[12]

-

A calibrated hydrometer, also at a similar temperature, is gently lowered into the sample and allowed to float freely.[12]

-

Once the hydrometer has settled and the temperature of the sample has stabilized, the hydrometer scale is read at the point where the principal surface of the liquid cuts the scale.[2]

-

The temperature of the sample is recorded.

-

The observed hydrometer reading is corrected for the meniscus and the thermal expansion of the glass hydrometer.[2]

-

The corrected reading is then converted to density at the reference temperature (e.g., 20 °C) using standard petroleum measurement tables.[2]

Determination of Flash Point (Pensky-Martens Closed Cup Tester - ASTM D93)

The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture in air. The ASTM D93 standard test method is a common procedure for determining the flash point of petroleum products.[6][8][10][11][14]

Methodology:

-

A brass test cup of specified dimensions is filled with the this compound sample to a marked level.[8]

-

The cup is heated at a slow, constant rate.

-

The sample is stirred at a specified rate to ensure temperature uniformity.[8]

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid surface.[8]

-

The test is continued until a flash is observed inside the cup.

-

The temperature at which the flash occurs is recorded as the flash point.[8]

Signaling Pathways and Logical Relationships

Extensive searches of scientific literature and chemical databases did not reveal any known signaling pathways or complex biological or logical relationships involving this compound. As a simple, non-polar hydrocarbon, it is not expected to participate in specific biological signaling cascades in the same manner as more complex, functionalized molecules. Its biological effects are more likely to be related to its physical properties, such as its ability to disrupt cell membranes at high concentrations, which is a non-specific mechanism of toxicity.

Applications and Safety

Applications

This compound has limited but specific applications in industrial and research settings:

-

Fuel Component: It is used as a component in some jet fuels.[7]

-

Reference Standard: Due to its defined properties, it can be used as a modeling or calibration standard for the analysis of other volatile organic compounds, particularly in gas chromatography.[2]

Safety and Hazards

This compound is a flammable liquid and vapor.[5] It should be handled in a well-ventilated area, away from ignition sources.[5] As with other volatile organic compounds, inhalation of high concentrations of its vapor can cause dizziness, headache, and nausea.[5] It is also classified as a neurotoxin.[12] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[5]

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with standardized experimental protocols for their determination. The data presented in a structured format, combined with the workflow diagrams, offers a practical resource for scientists and researchers. While this compound does not exhibit complex biological signaling activity, a thorough understanding of its fundamental properties is essential for its safe and effective use in its limited but important applications.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. Heptane, 2,2,4-trimethyl- [webbook.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Disciplining Reproduction [publishing.cdlib.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. hsu-hh.de [hsu-hh.de]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 13. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

physical properties of 2,2,4-Trimethylheptane

An In-depth Technical Guide to the Physical Properties of 2,2,4-Trimethylheptane

Introduction

This compound is a branched-chain alkane with the chemical formula C10H22.[1][2] As a member of the alkane family, it is a saturated hydrocarbon, meaning it consists entirely of hydrogen and carbon atoms connected by single bonds. This technical guide provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in drug development and related fields. The document summarizes key quantitative data, details the experimental protocols for their determination, and illustrates the relationships between its molecular structure and physical characteristics.

Core Physical Properties

The physical characteristics of this compound are dictated by its molecular structure—a ten-carbon chain with methyl group branches at the second and fourth positions. These structural features influence its intermolecular forces, which in turn determine its bulk physical properties.

Data Presentation

The quantitative are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Units | Conditions |

| Molecular Formula | C10H22 | - | - |

| Molecular Weight | 142.28 | g/mol | - |

| Boiling Point | 148.15 | °C | at 1 atm |

| Melting Point | -53.99 | °C | at 1 atm |

| Density | 0.7275 | g/cm³ | at 20 °C |

| Refractive Index | ~1.4120 | - | at 20 °C (for 2,4,4-Trimethylheptane)[3] |

| Viscosity | ~0.501 | mPa·s | at 25 °C (for 2,2,4-Trimethylpentane)[4] |

Experimental Protocols

The determination of the physical properties of hydrocarbon liquids such as this compound is governed by standardized experimental procedures. The following sections detail the methodologies for measuring the key properties listed above, with a focus on ASTM International standards.

Density Determination

The density of liquid hydrocarbons is a fundamental property used for the conversion of measured volumes to volumes at a standard temperature.

Methodology: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter [5]

This method employs a digital density meter that utilizes an oscillating U-tube.

-

Apparatus : A digital density meter capable of maintaining the sample at a constant temperature.

-

Procedure :

-

Significance : This method is rapid, requires a small sample volume, and provides high precision. It is suitable for a wide range of petroleum distillates and viscous oils.[5]

Boiling Point Determination

The boiling point provides an indication of a substance's volatility and is a key characteristic for identification and purity assessment.

Methodology: ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography

This method determines the boiling range distribution of petroleum products.

-

Apparatus : A gas chromatograph equipped with a nonpolar packed or open tubular (capillary) column.[7]

-

Procedure :

-

A small sample of the hydrocarbon is injected into the gas chromatograph.

-

The column temperature is increased at a reproducible linear rate, causing the hydrocarbon components to elute in order of increasing boiling point.[7]

-

The retention times of the components are correlated with their boiling points using a calibration curve generated from a known mixture of hydrocarbons.[7]

-

-

Significance : This gas chromatographic simulation of distillation is faster than traditional distillation methods and provides a detailed boiling range distribution.[7]

Refractive Index Measurement

The refractive index is a fundamental physical property that can be used to characterize pure hydrocarbons and their mixtures.[8][9]

Methodology: ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids [8][10]

This standard covers the measurement of the refractive index of transparent and light-colored hydrocarbons.[8][11]

-

Apparatus : A calibrated refractometer, such as an Abbe-type refractometer.

-

Procedure :

-

A small drop of the liquid sample is placed between the prisms of the refractometer.[12]

-

Light of a specific wavelength (typically the sodium D-line at 589.3 nm) is passed through the sample.

-

The instrument is adjusted to obtain a sharp boundary line, and the refractive index is read from the scale.

-

The reading is corrected to a standard temperature, usually 20°C or 25°C, using tabulated temperature correction factors.[12]

-

-

Significance : This method provides a highly accurate measurement of the refractive index, which is useful for identification and quality control.[8]

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow and is an important property for applications involving fluid dynamics.

Methodology: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids [13][14]

This method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[13][15]

-

Apparatus : A calibrated glass capillary viscometer (e.g., Ubbelohde type) and a constant temperature bath.

-

Procedure :

-

The viscometer is charged with the liquid sample.

-

The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.[14]

-

The time taken for the liquid to flow between two marked points on the viscometer is measured.

-

The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[13]

-

The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid.[13]

-

-

Significance : This method is a primary standard for the measurement of viscosity and is applicable to a wide range of petroleum products.[13]

Structure-Property Relationship Visualization

The physical properties of alkanes are directly related to their molecular structure. For this compound, its molecular weight and branched nature are key determinants of its physical behavior. The following diagram illustrates these relationships.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Heptane, 2,2,4-trimethyl- [webbook.nist.gov]

- 3. 2,4,4-Trimethylheptane. | 4032-92-2 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 8. store.astm.org [store.astm.org]

- 9. store.astm.org [store.astm.org]

- 10. store.astm.org [store.astm.org]

- 11. ASTM D1218 – Refractive Index and Refractive Dispersion of Hydrocarbon Liquids – SPL [spllabs.com]

- 12. matestlabs.com [matestlabs.com]

- 13. tamson-instruments.com [tamson-instruments.com]

- 14. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 15. ppapco.ir [ppapco.ir]

2,2,4-Trimethylheptane molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of 2,2,4-trimethylheptane. The information is curated for professionals in research and development who require precise data for modeling, analysis, and experimental design.

Molecular Identity and Structure

This compound is a branched alkane, a saturated hydrocarbon with the general formula CnH2n+2.[1] Its systematic IUPAC name is this compound.[2] It is recognized by the CAS Registry Number 14720-74-2.[3]

Molecular Formula: C₁₀H₂₂[2][3][4][5]

The structural formula provides a more detailed representation of the covalent bonding within the molecule. Below are several common representations:

-

Condensed Formula: CH₃CH₂CH₂CH(CH₃)CH₂C(CH₃)₃

-

SMILES (Simplified Molecular-Input Line-Entry System): CCCC(C)CC(C)(C)C[2][4][5][6]

-

InChI (International Chemical Identifier): InChI=1S/C10H22/c1-6-7-9(2)8-10(3,4)5/h9H,6-8H2,1-5H3[2][3][4][5]

The relationship between the molecular formula and its various structural representations is crucial for understanding its chemical nature and behavior.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for predicting its behavior in various experimental and environmental conditions.

| Property | Value | Reference(s) |

| Molecular Weight | 142.28 g/mol | [3][4][5][7] |

| Monoisotopic Mass | 142.172150702 Da | [1][4][6] |

| Boiling Point | 148.15 °C | [5] |

| Melting Point | -53.99 °C | [7] |

| Density | 0.7275 g/cm³ at 20 °C | [5][7] |

| Water Solubility | 0.0015 g/L (Predicted) | [1] |

| logP (Octanol-Water) | 5.52 (Predicted) | [1] |

| Rotatable Bond Count | 4 | [1][7] |

| Polar Surface Area | 0 Ų | [1] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound. Available spectral information includes:

-

Mass Spectrometry (Electron Ionization): The NIST Chemistry WebBook provides mass spectrum data for this compound, which is crucial for determining its fragmentation pattern and confirming its molecular weight.[8]

-

¹³C NMR Spectroscopy: Carbon-13 Nuclear Magnetic Resonance spectra are available and provide information about the number and types of carbon atoms in the molecule.[4][9]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra can be used to identify the characteristic vibrational modes of the molecule's functional groups.[4][9]

Experimental Protocols

General Analytical Workflow:

A common application of this compound is as a modeling or calibration standard for the analysis of other volatile organic compounds.[7][10] A typical experimental workflow for its analysis from a sample matrix is outlined below.

Methodology:

-

Headspace Extraction: The headspace technique is a common method for extracting volatile compounds like this compound from solid or liquid samples.[10] This involves heating the sample in a sealed vial to allow the volatile components to partition into the gas phase above the sample.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The extracted headspace gas is then typically injected into a gas chromatograph (GC) for separation from other components in the mixture. The separated components then enter a mass spectrometer (MS) for detection and identification based on their mass-to-charge ratio and fragmentation patterns.[8]

Applications

This compound is primarily used in the following areas:

-

Calibration Standard: Due to its stability and defined properties, it serves as a modeling or calibration standard for the analysis of other volatile compounds.[7][10]

This guide provides foundational data for this compound. For more specific applications or advanced research, consulting peer-reviewed literature and specialized chemical databases is recommended.

References

- 1. Showing Compound this compound (FDB007727) - FooDB [foodb.ca]

- 2. ▷ InChI Key Database ⚛️ | this compound [inchikey.info]

- 3. Heptane, 2,2,4-trimethyl- [webbook.nist.gov]

- 4. This compound | C10H22 | CID 26839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. PubChemLite - this compound (C10H22) [pubchemlite.lcsb.uni.lu]

- 7. echemi.com [echemi.com]

- 8. Heptane, 2,2,4-trimethyl- [webbook.nist.gov]

- 9. 2,3,4-Trimethylheptane | C10H22 | CID 93280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 14720-74-2 | PAA72074 | Biosynth [biosynth.com]

- 11. This compound. | 14720-74-2 [chemicalbook.com]

boiling point and density of 2,2,4-Trimethylheptane

An In-depth Technical Guide on the Physicochemical Properties of 2,2,4-Trimethylheptane

This technical guide provides a comprehensive overview of the boiling point and density of this compound, targeted at researchers, scientists, and drug development professionals. This document outlines its key physical properties, detailed experimental protocols for their determination, and the underlying principles governing these characteristics.

Physicochemical Data of this compound

This compound is a branched alkane with the chemical formula C10H22.[1][2] Its physical properties are crucial for various applications, including its use as a component in jet fuel and as a calibration standard in analytical chemistry.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H22 | [1][2][3] |

| Molecular Weight | 142.28 g/mol | [1][3][4] |

| Boiling Point | 148.15 °C to 148.31 °C | [1][3][5] |

| Density | 0.7275 g/cm³ at 20 °C | [1][3] |

| CAS Registry Number | 14720-74-2 | [3][5] |

| Canonical SMILES | CCCC(C)CC(C)(C)C | [3] |

| InChIKey | IIYGOARYARWJBO-UHFFFAOYSA-N | [3] |

Experimental Protocols

Accurate determination of boiling point and density is fundamental in chemical research. The following sections detail standardized methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure compounds, the boiling point is a characteristic physical property.[6][7]

Methodology: Capillary Method (Thiele Tube)

This method is suitable for small sample volumes (less than 0.5 mL).[8]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band

-

Heat source (e.g., Bunsen burner)

-

Heating oil (mineral oil)

Procedure:

-

Fill the Thiele tube with heating oil to a level above the side arm.

-

Add about 0.5 mL of this compound to the small test tube.

-

Place the capillary tube, open end down, into the test tube containing the sample.[8]

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8]

-

Insert the thermometer assembly into the Thiele tube, with the oil level partially immersing the test tube.

-

Gently heat the side arm of the Thiele tube.[8] Convection will circulate the oil, ensuring uniform heating.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[8]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7]

-

Record the temperature. For accuracy, repeat the determination.

Determination of Density

Density is the mass of a substance per unit volume. It is an intrinsic property that can aid in substance identification.

Methodology: Mass and Volume Measurement

This is a straightforward method for determining the density of a liquid.[9][10]

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Thermometer

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder (or pycnometer).[9]

-

Add a known volume of this compound to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.[9] For high precision, a pycnometer of a known volume should be used.

-

Measure and record the combined mass of the graduated cylinder and the liquid.[9]

-

Measure and record the temperature of the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume .[9]

-

For improved accuracy, perform the measurement multiple times and calculate the average density.[10]

Visualizations

The following diagrams illustrate the relationships between molecular properties and the experimental workflow for determining the boiling point.

Caption: Logical relationship of factors affecting the boiling point of alkanes.

Caption: Experimental workflow for determining boiling point via the capillary method.

References

- 1. echemi.com [echemi.com]

- 2. Heptane, 2,2,4-trimethyl- [webbook.nist.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | C10H22 | CID 26839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. jove.com [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

Technical Guide: 2,2,4-Trimethylheptane (CAS No. 14720-74-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2,2,4-trimethylheptane (CAS No. 14720-74-2), a branched-chain alkane. It summarizes its known physicochemical properties, analytical characterization methods, and the current state of knowledge regarding its biological and toxicological profile. This guide notes the significant lack of specific pharmacological, metabolic, and toxicological data for this particular isomer, a common characteristic for many non-commercial hydrocarbon isomers. In lieu of specific experimental data, a generalized workflow for the characterization of such a compound is provided. This document is intended to serve as a foundational resource for researchers, acknowledging the current data gaps and providing a framework for potential future investigation.

Introduction

This compound is a saturated, branched-chain aliphatic hydrocarbon with the molecular formula C10H22.[1][2] As an isomer of decane, it belongs to a broad class of volatile organic compounds (VOCs). While structurally related compounds like isooctane (B107328) (2,2,4-trimethylpentane) are well-studied due to their use as primary reference fuels in determining gasoline octane (B31449) ratings, this compound is not as extensively characterized.[3][4] It is primarily used as a modeling or calibration standard for the analysis of other volatile compounds and has been identified as a component in gasoline and cigarette smoke.[5]

This guide synthesizes the available technical data for this compound. However, it must be emphasized that specific data regarding its interaction with biological systems, such as receptor binding, signaling pathway modulation, or detailed metabolic fate, are not available in current scientific literature. The information presented herein is based on its fundamental chemical properties and general toxicological principles for short-chain branched alkanes.

Physicochemical and Spectroscopic Data

Quantitative data for this compound are compiled from various chemical databases. These properties are essential for its handling, analysis, and for predicting its environmental and biological behavior.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Registry Number | 14720-74-2 | [1][2] |

| Molecular Formula | C10H22 | [1][2] |

| Molecular Weight | 142.28 g/mol | [1][5][6] |

| Boiling Point | 148.15 - 149.2 °C (@ 760 mmHg) | [1][7][8] |

| Density | 0.7275 - 0.733 g/cm³ (@ 20 °C) | [1][8] |

| Vapor Pressure | 5.17 mmHg (@ 25 °C) (est.) | [7][8] |

| Flash Point | 37.2 °C (est.) | [7][8] |

| logP (o/w) | 5.392 (est.) | [7] |

| Refractive Index | 1.4069 | [8] |

Table 2: Chemical Identifiers

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | This compound | [6] |

| Canonical SMILES | CCCC(C)CC(C)(C)C | [1][6] |

| InChI | InChI=1S/C10H22/c1-6-7-9(2)8-10(3,4)5/h9H,6-8H2,1-5H3 | [1][2][6] |

| InChIKey | IIYGOARYARWJBO-UHFFFAOYSA-N | [1][2][6] |

Chemical Structure and Identification

The structure of this compound features a seven-carbon heptane (B126788) backbone with two methyl groups at the C2 position and one methyl group at the C4 position.

Caption: 2D structure of this compound.

Analytical Methods

The primary method for the identification and quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) .[6][9] Its high volatility and thermal stability make it well-suited for GC analysis. The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, with characteristic top peaks (m/z) at 57, 56, and 43.[6]

Kovats retention indices, which standardize retention times in gas chromatography, are also available for this compound on standard non-polar columns, with reported values typically in the range of 875 to 890.[6][10]

Biological and Toxicological Profile

Current State of Knowledge

There are no specific toxicological or pharmacological studies available for this compound in the public domain. As a simple, non-reactive hydrocarbon, it is not expected to interact with specific biological signaling pathways in the manner of a targeted drug molecule. Its biological effects are presumed to be non-specific, primarily driven by its physical properties (i.e., its lipophilicity).

General Profile of Branched-Chain Alkanes

The toxicological profile of this compound can be inferred from data on similar short- and branched-chain alkanes.

-

Acute Toxicity : Generally, these compounds exhibit low acute oral and dermal toxicity.[11] The primary acute risk is associated with inhalation of high concentrations, which can lead to central nervous system depression through a non-specific anesthetic mechanism.[12]

-

Aspiration Hazard : Due to their low viscosity, liquid alkanes of this class pose a significant aspiration risk. If swallowed and subsequently inhaled into the lungs, they can cause severe chemical pneumonitis, which can be fatal.[11]

-

Dermal Irritation : Prolonged or repeated skin contact can cause irritation and dermatitis due to the defatting action of the solvent on the skin.[13]

-

Metabolism : Alkanes are primarily metabolized in the liver via cytochrome P450 enzymes, which introduce hydroxyl groups to increase water solubility and facilitate excretion. However, the high degree of branching in this compound may render it more resistant to metabolism compared to its linear isomer, n-decane.

-

Genotoxicity & Carcinogenicity : Most simple, saturated alkanes are not considered genotoxic.[11]

Experimental Protocols and Research Workflow

No specific experimental protocols involving this compound have been published. For researchers intending to study this compound, a generalized workflow for the initial characterization of a volatile organic compound is proposed below.

Generalized Experimental Workflow

This logical workflow outlines the necessary steps to characterize a compound like this compound and perform a preliminary assessment of its biological activity or toxicity.

Caption: Generalized workflow for characterization of this compound.

Methodology for Key Steps

-

Identity Confirmation (GC-MS): A sample is volatilized and separated on a non-polar capillary column (e.g., polydimethylsiloxane). The resulting mass spectrum is compared against a reference library, such as the NIST database, to confirm the molecular weight and fragmentation pattern.[6][9]

-

Purity Analysis (GC-FID): Gas chromatography with a flame ionization detector (FID) is used for quantitative analysis. The peak area of this compound is compared to the total area of all peaks to determine its purity.

-

In Vitro Cytotoxicity Assay: A cell line (e.g., human liver carcinoma HepG2) is exposed to a range of concentrations of the compound. Cell viability is measured after a set incubation period (e.g., 24-48 hours) using a colorimetric assay like MTT to determine the IC50 (half-maximal inhibitory concentration). This provides a preliminary measure of toxicity.

Conclusion

This compound (CAS 14720-74-2) is a structurally defined but biologically under-characterized branched-chain alkane. While its physicochemical properties are well-documented, a significant data gap exists regarding its pharmacology, toxicology, and metabolism. For professionals in drug development, this compound is unlikely to be of direct interest as a therapeutic agent due to its chemical nature. Its primary relevance lies in its use as an analytical standard and as a component of complex hydrocarbon mixtures where its toxicological properties, likely low but including an aspiration hazard, may be of consideration. Future research, following the generalized workflow provided, would be necessary to fill the existing knowledge gaps.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Heptane, 2,2,4-trimethyl- [webbook.nist.gov]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. fvs.com.py [fvs.com.py]

- 5. This compound | 14720-74-2 | PAA72074 | Biosynth [biosynth.com]

- 6. This compound | C10H22 | CID 26839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,2,4-trimethyl heptane, 14720-74-2 [thegoodscentscompany.com]

- 8. lookchem.com [lookchem.com]

- 9. Heptane, 2,2,4-trimethyl- [webbook.nist.gov]

- 10. Heptane, 2,2,4-trimethyl- [webbook.nist.gov]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. Mechanism of acute inhalation toxicity of alkanes and aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

synonyms for 2,2,4-Trimethylheptane

An In-depth Technical Guide to 2,2,4-Trimethylheptane and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a branched-chain alkane with the molecular formula C10H22.[1][2][3][4][5] As an isomer of decane, it is one of 75 constitutional isomers with this formula.[6] This document provides a comprehensive overview of this compound, including its synonyms, physicochemical properties, and relevant experimental methodologies. While direct involvement in signaling pathways or drug development is not prominent for this compound, this guide presents logical workflows and hypothetical metabolic pathways based on the behavior of similar branched alkanes. This information can serve as a reference for researchers working with related aliphatic hydrocarbons.

Synonyms and Identification

This compound is identified by several names and registry numbers across various chemical databases. The most common synonyms and identifiers are listed below:

As a branched alkane, it belongs to the class of acyclic branched hydrocarbons with the general formula CnH2n+2.[8][9]

Physicochemical Data

The structural characteristics of this compound influence its physical and chemical properties. A summary of key quantitative data is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C10H22 | [1][2][3][4][5] |

| Molecular Weight | 142.28 g/mol | [2][3][10] |

| CAS Number | 14720-74-2 | [1][2][4][5] |

| Boiling Point | 148.15 °C | [1] |

| Melting Point | -53.99 °C | [10] |

| Density | 0.7275 g/cm³ at 20 °C | [1] |

| XLogP3 | 4.9 | [10] |

| Rotatable Bond Count | 4 | [10] |

| Exact Mass | 142.172150702 | [2][10] |

| Heavy Atom Count | 10 | [10] |

Experimental Protocols

Analysis of this compound in a Mixture

The following protocol describes a general workflow for the identification and quantification of this compound in a complex hydrocarbon mixture, for instance, in fuel analysis or environmental samples. This methodology is based on standard analytical techniques for volatile organic compounds.

1. Sample Preparation:

- Headspace Analysis: For solid or liquid matrices, the volatile this compound can be extracted using the headspace technique.[3] A known amount of the sample is placed in a sealed vial and heated to allow volatile compounds to partition into the gas phase above the sample.

- Solid-Phase Extraction (SPE): For aqueous samples, SPE can be used to concentrate the analyte and remove interfering substances.[3] A C18 or similar nonpolar sorbent is suitable for retaining branched alkanes.

- Calibration Standards: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane) at known concentrations.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer is the primary instrument for analysis.

- GC Column: A nonpolar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for separating hydrocarbons.

- Oven Temperature Program:

- Initial temperature: 40°C, hold for 2 minutes.

- Ramp: Increase temperature at a rate of 10°C/minute to 200°C.

- Final hold: Hold at 200°C for 5 minutes.

- Injector: Use a split/splitless injector in split mode to avoid column overloading. Injector temperature should be set to 250°C.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-200.

- Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). Quantify using the calibration curve generated from the standards.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- For structural confirmation, particularly in research settings, 2D NMR techniques can be employed to distinguish between isomers.

- Technique: 2D Double Quantum Filtered Correlation Spectroscopy (DQF-COSY) can be used to discriminate between branched and linear alkanes.

- Sample Preparation: Samples are prepared in a 5 mm NMR tube.

- Analysis: The cross-peak patterns in the DQF-COSY spectrum provide information about the connectivity of protons, allowing for the unambiguous identification of the branching structure of this compound.

Illustrative Diagrams

Experimental Workflow for Analysis

The following diagram illustrates the general workflow for the analysis of this compound from a sample matrix.

Caption: Workflow for the analysis of this compound.

Hypothetical Metabolic Pathway

While this compound is not a primary metabolite, if introduced into a biological system, it would likely undergo biotransformation, mainly in the liver, to facilitate excretion.[11] The metabolic process for alkanes typically involves oxidation as a Phase I reaction, followed by conjugation in Phase II.[11] The following diagram illustrates a hypothetical metabolic pathway for this compound, based on the known metabolism of similar branched alkanes like 2,2,4-trimethylpentane.[12]

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound | C10H22 | CID 26839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 14720-74-2 | PAA72074 | Biosynth [biosynth.com]

- 4. Heptane, 2,2,4-trimethyl- [webbook.nist.gov]

- 5. Heptane, 2,2,4-trimethyl- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. ▷ InChI Key Database ⚛️ | this compound [inchikey.info]

- 8. hmdb.ca [hmdb.ca]

- 9. Showing Compound this compound (FDB007727) - FooDB [foodb.ca]

- 10. echemi.com [echemi.com]

- 11. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 2,2,4-Trimethylpentane-induced nephrotoxicity. I. Metabolic disposition of TMP in male and female Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of 2,2,4-Trimethylheptane in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature. In the plant kingdom, they play crucial roles in communication, defense, and reproduction. While the occurrence of many VOCs is well-documented, the presence and significance of certain branched alkanes, such as 2,2,4-trimethylheptane, remain largely unexplored. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, detailing available data, analytical methodologies, and potential biosynthetic pathways.

Natural Occurrence of this compound in Plants

The presence of this compound in the plant kingdom appears to be sporadic and in low abundance. To date, its definitive identification has been reported in a limited number of plant species.

Table 1: Documented Natural Occurrence of this compound in Plants

| Plant Species | Family | Plant Part | Method of Analysis | Quantitative Data (Concentration) | Reference(s) |

| Zingiber officinale Roscoe (Ginger) | Zingiberaceae | Rhizome Oil | Not Specified | Not Reported | [1] |

| Perilla frutescens (L.) Britton (Perilla) | Lamiaceae | Seed Oil | Not Specified | Not Reported | [2] |

| Psidium guajava L. (Guava) | Myrtaceae | Fruit | Not Specified | Not Reported | [3] |

| Oryza sativa L. (Rice) | Poaceae | Not Specified | Not Specified | Not Reported | [4] |

Note: The quantitative data for this compound in these plant sources is currently not available in the cited literature. The identification is based on its detection in volatile profiles.

Experimental Protocols for Analysis

The identification and quantification of volatile compounds like this compound from plant matrices primarily rely on chromatographic techniques, particularly gas chromatography-mass spectrometry (GC-MS). Headspace sampling methods are often employed to isolate these volatile components without complex solvent extraction procedures.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used, sensitive, and solvent-free technique for the analysis of plant volatiles.

Principle: A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace of a plant sample in a sealed vial. Volatile compounds partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the hot injector of a gas chromatograph, where the analytes are desorbed and separated on a capillary column before being detected by a mass spectrometer.

General Protocol:

-

Sample Preparation: A known weight of the fresh or dried plant material is placed in a headspace vial.

-

Internal Standard Addition: An internal standard (e.g., a deuterated alkane) may be added for quantification purposes.

-

Incubation: The vial is sealed and incubated at a specific temperature for a set time to allow volatiles to equilibrate in the headspace.

-

SPME Extraction: The SPME fiber is exposed to the headspace for a defined period to adsorb the volatile compounds.

-

GC-MS Analysis: The fiber is retracted and inserted into the GC injector for thermal desorption and analysis.

Key Parameters to Optimize:

-

SPME fiber coating (e.g., PDMS, DVB/CAR/PDMS)

-

Extraction temperature and time

-

Sample matrix effects

Putative Biosynthetic Pathway

The biosynthesis of branched-chain alkanes in plants is not as well-understood as that of their straight-chain counterparts. However, it is generally accepted that they are derived from fatty acid metabolism. Very-long-chain fatty acids (VLCFAs) are the precursors for the synthesis of very-long-chain alkanes.

The formation of a branched alkane like this compound likely involves the incorporation of branched-chain amino acids, such as valine or leucine, as starter units in the fatty acid synthesis process. This would lead to the formation of a branched-chain fatty acid, which is then subjected to elongation, reduction, and finally decarboxylation to yield the corresponding branched alkane.

Biological Significance and Future Directions

The biological role of this compound in plants is currently unknown. Its low abundance suggests it may not be a primary defense compound but could act as a minor component in a complex blend of volatiles that mediate ecological interactions. Future research should focus on:

-

Screening a wider range of plant species: To determine the broader distribution of this compound in the plant kingdom.

-

Quantitative analysis: To determine the exact concentrations of this compound in different plant tissues and under various physiological and environmental conditions.

-

Biosynthetic gene discovery: To identify the specific enzymes and genes involved in its production.

-

Bioassays: To investigate its potential role in plant-insect or plant-pathogen interactions.

Conclusion

The natural occurrence of this compound in plants is an emerging area of phytochemical research. While its presence has been confirmed in a few species, a significant knowledge gap exists regarding its quantitative distribution, biosynthesis, and biological function. The application of advanced analytical techniques and molecular biology approaches will be crucial in unraveling the role of this and other branched alkanes in the complex chemical ecology of plants. This knowledge could have potential applications in fields ranging from agriculture to the development of novel bioactive compounds.

References

Environmental Sources of 2,2,4-Trimethylheptane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-Trimethylheptane, a branched-chain alkane with the chemical formula C10H22, is a volatile organic compound (VOC) that has been identified in various environmental matrices.[1][2] Its presence in the environment is attributed to both anthropogenic and natural sources. This technical guide provides a comprehensive overview of the known environmental sources of this compound, presents available quantitative data, details experimental protocols for its detection, and illustrates the key pathways and relationships through structured diagrams.

Anthropogenic Sources

The primary anthropogenic sources of this compound are linked to the petroleum industry and combustion processes.

Petroleum Products and Refining

This compound is a constituent of refined petroleum products, most notably gasoline.[1] Its presence in gasoline formulations means that it is released into the environment through various pathways associated with the production, distribution, and combustion of this fuel.

Key emission points from the petroleum industry include:

-

Refining Processes: Petroleum refineries are complex industrial sites with numerous potential emission sources. While specific data for this compound is limited, emissions of C10 branched alkanes are known to occur from various refinery processes.[3] Processes such as catalytic cracking, which is used to convert heavy oil fractions into more valuable lighter products, are significant sources of a wide range of hydrocarbons. Fugitive emissions from equipment leaks in valves, flanges, and pumps also contribute to the release of VOCs, including branched alkanes, into the atmosphere.

-

Fuel Evaporation: Due to its volatile nature, this compound can be released into the atmosphere through evaporation from gasoline during storage, transportation, and refueling.

-

Vehicle Exhaust: Incomplete combustion of gasoline in internal combustion engines leads to the emission of unburned hydrocarbons, including this compound, in vehicle exhaust.

Combustion of Tobacco

This compound has been identified as a component of cigarette smoke.[1] This indicates that tobacco combustion is a direct source of this compound in indoor and outdoor air where smoking occurs.

Natural Sources

While anthropogenic sources are significant, this compound is also recognized as a naturally occurring compound.

Plant Volatiles

Evidence suggests that this compound is a component of some plant volatiles. It has been specifically identified in the essential oil of ginger rhizome (Zingiber officinale).[2] The biosynthesis and emission of such compounds from plants are complex processes influenced by various factors, including plant species, developmental stage, and environmental conditions.

Food Volatiles

In addition to its presence in plants, this compound has been detected as a volatile compound in pork.[2] This suggests that it may be formed through biochemical processes in animals or as a result of their diet and metabolism.

Quantitative Data

Quantitative data for this compound in various environmental media are sparse. The most specific data found pertains to its concentration in gasoline.

| Source | Matrix | Concentration | Reference |

| Gasoline | Liquid Fuel | 0.12 - 1.70% | [1] |

| Ginger Rhizome Oil | Essential Oil | Detected | [2] |

| Pork | Food Volatile | Detected | [2] |

Table 1: Reported Concentrations and Occurrences of this compound.

Environmental Pathways and Relationships

The following diagram illustrates the major sources and environmental pathways of this compound.

Caption: Environmental sources and pathways of this compound.

Experimental Protocols

The detection and quantification of this compound in environmental samples, particularly in air, are typically performed using gas chromatography-mass spectrometry (GC-MS). The following outlines a general experimental workflow based on established methods for volatile organic compounds.

Sample Collection (Air)

-

Active Sampling: Air is drawn through a sorbent tube containing a material such as Tenax® TA or a multi-sorbent bed at a known flow rate for a specified duration. This method allows for the collection of a quantifiable volume of air.

-

Passive Sampling: A sorbent tube is exposed to the ambient air for a predetermined period, allowing for the diffusion and adsorption of VOCs onto the sorbent material.

Sample Preparation and Analysis

-

Thermal Desorption (TD): The sorbent tube is heated in a thermal desorption unit. The trapped analytes are desorbed and transferred to a cold trap to focus the sample into a narrow band. The cold trap is then rapidly heated to inject the analytes into the GC column.

-

Gas Chromatography (GC): The separated compounds from the thermal desorber are introduced into a GC equipped with a capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): The eluting compounds from the GC column are introduced into a mass spectrometer. The MS is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound. Full scan mode can be used for identification.

Quality Assurance/Quality Control (QA/QC)

-

Field Blanks: Unexposed sorbent tubes are taken to the sampling site and handled in the same manner as the samples to check for contamination during transport and handling.

-

Method Blanks: A clean sorbent tube is analyzed in the laboratory to ensure that the analytical system is free from contamination.

-

Calibration: A multi-point calibration curve is generated using certified standards of this compound at various concentrations.

-

Internal Standards: A deuterated or other appropriate internal standard is added to the samples and calibration standards to correct for variations in instrument response.

The following diagram illustrates a typical experimental workflow for the analysis of this compound in air samples.

Caption: Workflow for this compound analysis in air.

Conclusion

This compound is an environmental contaminant originating from both human activities and natural processes. Its primary anthropogenic sources are related to the petroleum industry, particularly its presence in gasoline, and from the combustion of tobacco. Natural sources include volatile emissions from certain plants, such as ginger, and its presence in some food products like pork. While quantitative data on its environmental concentrations are limited, established analytical techniques such as thermal desorption GC-MS provide a robust framework for its detection and quantification in air and other matrices. Further research is needed to better characterize its distribution in the environment, identify more specific emission sources from industrial processes, and expand the knowledge of its natural origins.

References

In-Depth Technical Guide: Toxicological Data for 2,2,4-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information for 2,2,4-trimethylheptane. A comprehensive literature search has revealed a significant scarcity of specific toxicological studies for this compound. Much of the information available is based on general classifications of related aliphatic hydrocarbons or is qualitative in nature. Quantitative data, detailed experimental protocols, and specific mechanisms of action, including signaling pathways, are largely unavailable in the public domain.

Overview and Physicochemical Properties

This compound is a branched-chain aliphatic hydrocarbon.[1] It is a volatile organic compound with a strong odor and is found in the environment as a component of gasoline and cigarette smoke.[2] Its primary use in a research setting is as a modeling or calibration standard.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14720-74-2 | [3][4] |

| Molecular Formula | C10H22 | [4] |

| Molecular Weight | 142.28 g/mol | [2] |

| Boiling Point | 148.30 °C @ 760.00 mm Hg | [3] |

| Flash Point | 37.2 °C (99.0 °F) (estimated) | [3] |

| Water Solubility | 1.118 mg/L @ 25 °C (estimated) | [3] |

| logP (o/w) | 5.392 (estimated) | [3] |

Toxicological Data Summary

Table 2: Summary of Available Toxicological Information for this compound

| Toxicological Endpoint | Finding | Source Classification |

| Acute Oral Toxicity | Not determined | The Good Scents Company[3] |

| Acute Dermal Toxicity | Not determined | The Good Scents Company[3] |

| Acute Inhalation Toxicity | Not determined | The Good Scents Company[3] |

| Skin Corrosion/Irritation | No data available | --- |

| Serious Eye Damage/Irritation | No data available | --- |

| Respiratory or Skin Sensitization | No data available | --- |

| Germ Cell Mutagenicity | No data available | --- |

| Carcinogenicity | No data available | --- |

| Reproductive Toxicity | No data available | --- |

| Specific Target Organ Toxicity (Single Exposure) | No data available | --- |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | --- |

| Aspiration Hazard | Expected to be an aspiration hazard based on properties of similar hydrocarbons | General knowledge of aliphatic hydrocarbons |

| Neurotoxicity | Classified as a potential neurotoxin | Haz-Map[5] |

General Toxicological Profile of Related Branched-Chain Alkanes

In the absence of specific data for this compound, information on the toxicological profile of similar C10-C20 branched alkanes and other aliphatic hydrocarbons can provide a general indication of potential hazards. It is crucial to note that these are general classifications and may not be directly applicable to this compound.

Branched-chain alkanes in the C8-C18 range are generally considered to have low acute oral and dermal toxicity.[6] However, they can cause slight skin and eye irritation.[6] A significant hazard associated with these liquid hydrocarbons is aspiration, meaning that if swallowed, they can enter the lungs and cause severe damage.[6][7] Repeated exposure may lead to skin dryness and cracking.[7][8]

Inhalation of vapors of C6 to C10 alkanes can lead to their distribution in various organs, including the brain, liver, kidneys, and fat.[9] High concentrations of aliphatic hydrocarbon vapors can cause central nervous system (CNS) effects, such as dizziness and incoordination.[10]

The Haz-Map database classifies this compound as a neurotoxin, likely based on its inclusion in the "Aliphatics, Saturated (

Experimental Protocols

A thorough search of the scientific literature did not yield any specific experimental protocols for toxicological studies conducted on this compound.

Signaling Pathways and Mechanistic Data

There is no information available in the reviewed literature regarding the signaling pathways or specific molecular mechanisms of toxicity for this compound.

Mandatory Visualizations: Data Gaps

The core requirement for creating diagrams of signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language) cannot be fulfilled due to the profound lack of experimental data and mechanistic studies for this compound in the public domain. The absence of this foundational information makes it impossible to generate the requested visualizations.

Conclusion

The available toxicological data for this compound is exceptionally limited. While it is classified as a potential neurotoxin and is expected to pose an aspiration hazard similar to other branched-chain alkanes, specific quantitative data on its toxicity is nonexistent in publicly accessible scientific literature. There is a clear need for empirical studies to determine the acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity of this compound to conduct a thorough risk assessment. Researchers and professionals in drug development should handle this compound with caution, adhering to safety protocols for volatile organic compounds and potential neurotoxins, and be aware of the significant data gaps in its toxicological profile.

References

- 1. Showing Compound this compound (FDB007727) - FooDB [foodb.ca]

- 2. This compound | 14720-74-2 | PAA72074 | Biosynth [biosynth.com]

- 3. 2,2,4-trimethyl heptane, 14720-74-2 [thegoodscentscompany.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. dhc-solvent.de [dhc-solvent.de]

- 8. toxno.com.au [toxno.com.au]

- 9. Inhalation kinetics of C6 to C10 aliphatic, aromatic and naphthenic hydrocarbons in rat after repeated exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 2,2,4-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 2,2,4-trimethylheptane. While specific toxicological data for this compound is limited, this guide synthesizes available information on its properties and draws upon established safety protocols for structurally similar flammable aliphatic hydrocarbons to ensure a high level of safety in the laboratory and during drug development processes.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is foundational to its safe handling. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 142.28 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 14720-74-2 | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- (for 2,2,4-trimethylpentane) |

| Odor | Strong, characteristic odor | --INVALID-LINK-- |

| Boiling Point | 148.15 °C to 149.2 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | -53.99 °C | --INVALID-LINK-- |

| Density | 0.7275 g/cm³ at 20 °C | --INVALID-LINK-- |

| Vapor Pressure | 5.17 mmHg at 25 °C | --INVALID-LINK-- |

| Flash Point | 37.2 °C | --INVALID-LINK-- |

| Solubility in Water | 1.118 mg/L at 25 °C (estimated) |

Hazard Identification and Safety Precautions

Disclaimer: The following hazard information is primarily based on data for 2,2,4-trimethylpentane (B7799088) and should be used as a precautionary guide for this compound.

| Hazard | Description |

| Health Hazards | Inhalation: May cause dizziness, headache, nausea, and confusion.[2] High concentrations can lead to central nervous system depression. Skin Contact: May cause dry skin, redness, and pain.[2] Prolonged contact can lead to defatting and dermatitis. Eye Contact: May cause redness and irritation.[2] Ingestion: Aspiration into the lungs may cause chemical pneumonitis.[2] |

| Fire and Explosion Hazards | Flammability: Flammable liquid and vapor. Explosion Risk: Vapors can form explosive mixtures with air.[2] Vapors are heavier than air and may travel to a source of ignition and flash back.[2] |

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.

| PPE Category | Recommendation |

| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton®). |

| Skin and Body Protection | Laboratory coat, chemical-resistant apron, and closed-toe shoes. For larger quantities, chemical-resistant coveralls should be considered. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are likely to be exceeded, an air-purifying respirator with an organic vapor cartridge or a supplied-air respirator is necessary. |

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial for maintaining a safe working environment.

Handling

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools.

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Wash thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a fireproof area.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

| Emergency Situation | First-Aid Measures | Fire-Fighting Measures | Accidental Release Measures |

| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[2] | Suitable Extinguishing Media: Use powder, AFFF, foam, or carbon dioxide.[2] Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire. Specific Hazards: Vapors may form explosive mixtures with air.[2] | Personal Precautions: Evacuate the area. Remove all sources of ignition. Wear appropriate personal protective equipment. Environmental Precautions: Prevent from entering drains, sewers, or waterways. Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal. |

| Skin Contact | Remove contaminated clothing. Rinse the skin immediately with plenty of water for 15-20 minutes. Seek medical attention if irritation develops or persists.[2] | Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing. | |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2] | ||

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Experimental Protocols for Toxicity Assessment

As specific toxicological data for this compound is lacking, standardized OECD guidelines for testing chemicals would be employed to determine its acute toxicity. These protocols are designed to provide robust data for hazard classification and risk assessment.

Acute Oral Toxicity (OECD Guidelines 420, 423, or 425)

-

Principle: A single dose of the substance is administered orally to a group of experimental animals (typically rats).[2]

-

Methodology:

-

Dose Selection: A starting dose is selected based on available information or a sighting study.

-

Administration: The test substance is administered by gavage to fasted animals.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[2] Body weight is recorded weekly.

-

Endpoint: The study aims to determine the LD50 (the dose that is lethal to 50% of the test animals) or to classify the substance into a specific toxicity category.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

-

Acute Dermal Toxicity (OECD Guideline 402)

-

Principle: A single dose of the substance is applied to the skin of experimental animals (typically rats or rabbits) for 24 hours.[3][4]

-

Methodology:

-

Preparation: The fur is removed from the dorsal area of the trunk of the test animals.

-

Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The area is then covered with a porous gauze dressing.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Skin irritation at the site of application is also evaluated.

-

Endpoint: The study is designed to determine the dermal LD50 or to assess if the substance is hazardous upon dermal contact.

-

Acute Inhalation Toxicity (OECD Guideline 403)

-

Principle: Animals (typically rats) are exposed to the substance as a vapor, aerosol, or dust in an inhalation chamber for a defined period (usually 4 hours).[5][6]

-

Methodology:

-

Exposure: Animals are placed in a whole-body or nose-only exposure chamber, and the test atmosphere is generated and monitored.

-

Concentration: A range of concentrations is typically tested to determine a concentration-response curve.

-

Observation: Animals are observed for signs of toxicity and mortality during and after exposure for at least 14 days.[6]

-

Endpoint: The study aims to determine the LC50 (the concentration in air that is lethal to 50% of the test animals).

-

Visualized Safety Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.

Caption: A logical workflow for the safe handling of this compound.

This guide provides a framework for the safe handling of this compound. It is imperative that all personnel are thoroughly trained on these procedures and that a culture of safety is maintained in the laboratory at all times. Always consult the most recent Safety Data Sheet (SDS) and your institution's safety protocols before working with any chemical.

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 4. nucro-technics.com [nucro-technics.com]

- 5. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 6. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

spectral data for 2,2,4-Trimethylheptane

An In-depth Technical Guide to the Spectral Data of 2,2,4-Trimethylheptane

This technical guide provides a comprehensive overview of the spectral data for this compound, targeting researchers, scientists, and professionals in drug development. The information is compiled from various scientific databases and literature, focusing on mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.

Mass Spectrometry

Mass spectrometry of this compound, a branched alkane, is characterized by extensive fragmentation, with the molecular ion peak often being of low abundance. The fragmentation pattern is a key identifier for the structure of the molecule.

Data Presentation: Electron Ionization Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is presented below. The data is sourced from the National Institute of Standards and Technology (NIST) database.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 27 | 11.8 |

| 29 | 19.1 |

| 39 | 16.4 |

| 41 | 48.0 |

| 43 | 71.1 |

| 55 | 20.4 |

| 56 | 28.3 |

| 57 | 100.0 |

| 70 | 5.3 |

| 71 | 30.3 |

| 85 | 15.8 |

| 99 | 2.0 |

| 142 | 1.0 |

Note: Only peaks with a relative intensity of 1.0% or greater are listed, with the exception of the molecular ion peak. The base peak is indicated in bold.

Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of this compound is typically obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Preparation: For a volatile hydrocarbon like this compound, sample preparation is generally minimal. The pure liquid can be diluted in a volatile solvent such as hexane (B92381) or dichloromethane.

Instrumentation and Conditions: A general procedure for the analysis of volatile hydrocarbons by GC-MS would involve the following:[2][3][4][5][6]

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated at a temperature of 250 °C.

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is commonly used for hydrocarbon analysis. A typical column might have dimensions of 30 m length, 0.25 mm internal diameter, and a 0.25 µm film thickness.

-

Oven Temperature Program: An initial oven temperature of around 40 °C held for a few minutes, followed by a ramp up to 250-300 °C at a rate of 10-20 °C/min.

-

Carrier Gas: Helium is typically used as the carrier gas with a constant flow rate of about 1-2 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Source: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: A mass-to-charge ratio (m/z) scan range of approximately 35-500 amu is typical.

-

Visualization: Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound is driven by the stability of the resulting carbocations. The base peak at m/z 57 corresponds to the highly stable tertiary butyl cation. Other significant fragments arise from cleavage at the branching points.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR spectra for this compound are available in commercial and subscription-based databases such as SpectraBase.[7] For researchers without access to these databases, predicted NMR spectra can be a useful alternative, though it is important to note that these are computationally generated and may not perfectly match experimental data.[8][9][10][11][12]

Predicted Data Presentation: ¹H and ¹³C NMR

The following tables summarize the predicted chemical shifts for this compound. These values are based on typical chemical shift ranges for alkanes and may vary depending on the solvent and the prediction software used.[13][14][15][16][17]

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (C1) | ~0.9 | Triplet |

| CH₂ (C3) | ~1.2 | Multiplet |

| CH (C4) | ~1.5 | Multiplet |

| CH₂ (C5) | ~1.1 | Multiplet |

| CH₂ (C6) | ~1.3 | Multiplet |

| CH₃ (C7) | ~0.9 | Triplet |

| CH₃ (at C2) | ~0.9 | Singlet |

| CH₃ (at C4) | ~0.9 | Doublet |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~14 |

| C2 | ~32 |

| C3 | ~42 |

| C4 | ~30 |

| C5 | ~23 |

| C6 | ~29 |

| C7 | ~14 |

| CH₃ (at C2) | ~29 |

| CH₃ (at C4) | ~20 |

Experimental Protocols: NMR Spectroscopy